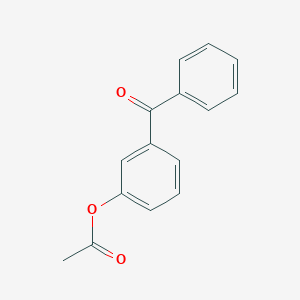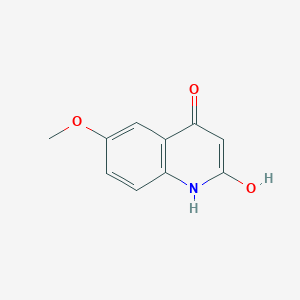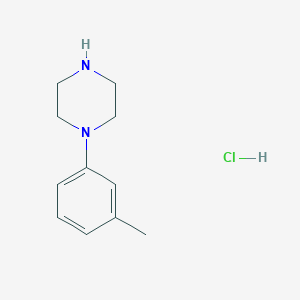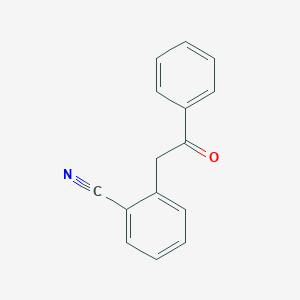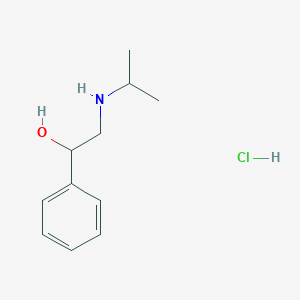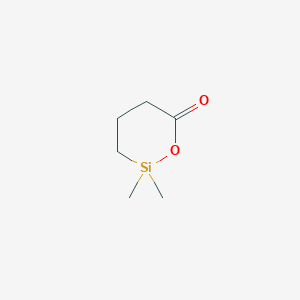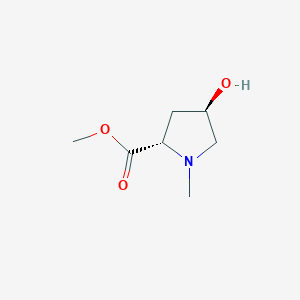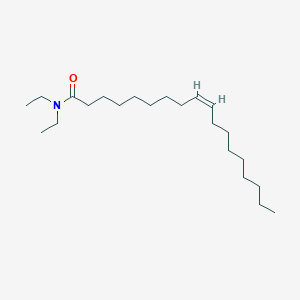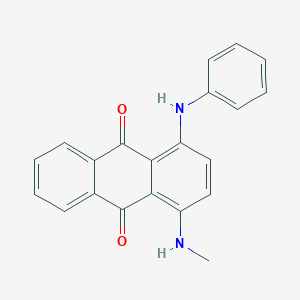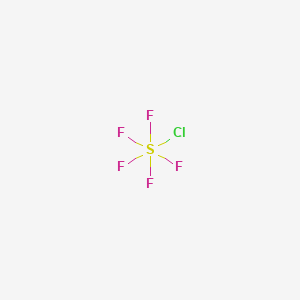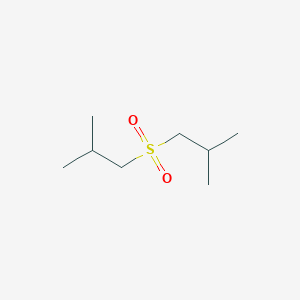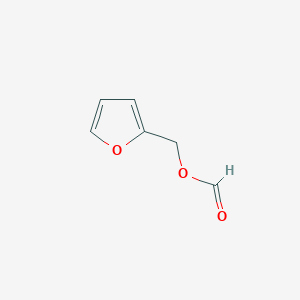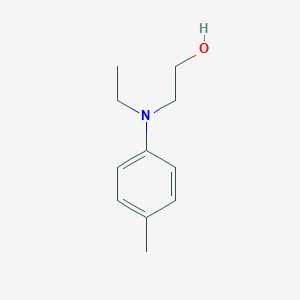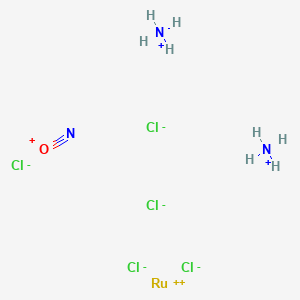
Diammonium pentachloronitrosylruthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium pentachloronitrosylruthenate (DANC) is a coordination compound that has gained attention in scientific research due to its unique properties. This compound is composed of ruthenium, nitrogen, chlorine, and nitrogen atoms, and has a molecular formula of (NH4)2[Ru(NO)Cl5]. DANC has been studied for its potential applications in various fields, including catalysis, medicine, and materials science. In
Aplicaciones Científicas De Investigación
Diammonium pentachloronitrosylruthenate has been studied for its potential applications in catalysis, medicine, and materials science. In catalysis, Diammonium pentachloronitrosylruthenate has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicine, Diammonium pentachloronitrosylruthenate has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in mice. In materials science, Diammonium pentachloronitrosylruthenate has been studied for its potential use in the fabrication of electronic devices and sensors.
Mecanismo De Acción
The mechanism of action of Diammonium pentachloronitrosylruthenate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of cellular signaling pathways. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells, leading to cell death. Diammonium pentachloronitrosylruthenate has been shown to induce the production of ROS in cancer cells, leading to apoptosis. In addition, Diammonium pentachloronitrosylruthenate has been shown to inhibit cellular signaling pathways that are involved in cell survival and proliferation, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Diammonium pentachloronitrosylruthenate has been shown to have both biochemical and physiological effects. Biochemically, Diammonium pentachloronitrosylruthenate has been shown to induce the production of ROS, inhibit cellular signaling pathways, and induce apoptosis in cancer cells. Physiologically, Diammonium pentachloronitrosylruthenate has been shown to inhibit tumor growth in mice and induce cell death in cancer cells. However, the effects of Diammonium pentachloronitrosylruthenate on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Diammonium pentachloronitrosylruthenate is its unique properties, which make it a useful tool for studying various biological and chemical processes. Its ability to induce apoptosis in cancer cells and inhibit tumor growth in mice make it a promising candidate for anti-cancer therapy. However, one limitation of Diammonium pentachloronitrosylruthenate is its toxicity, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of Diammonium pentachloronitrosylruthenate is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many future directions for research on Diammonium pentachloronitrosylruthenate. One area of research is the development of Diammonium pentachloronitrosylruthenate-based anti-cancer therapies. Further research is needed to determine the safety and efficacy of Diammonium pentachloronitrosylruthenate in humans, and to develop methods for delivering Diammonium pentachloronitrosylruthenate to cancer cells specifically. Another area of research is the study of Diammonium pentachloronitrosylruthenate's properties as a catalyst and its potential applications in materials science. Further research is needed to determine the mechanism of action of Diammonium pentachloronitrosylruthenate and to develop methods for synthesizing Diammonium pentachloronitrosylruthenate more efficiently. Overall, Diammonium pentachloronitrosylruthenate is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of Diammonium pentachloronitrosylruthenate involves the reaction between ammonium chloride (NH4Cl), sodium nitrite (NaNO2), and ruthenium trichloride (RuCl3) in the presence of hydrochloric acid (HCl). The reaction proceeds in two steps: the first step involves the formation of a ruthenium nitrosyl complex, followed by the addition of ammonium chloride to form Diammonium pentachloronitrosylruthenate. The final product is a yellow-orange crystalline solid that is insoluble in water but soluble in organic solvents.
Propiedades
Número CAS |
13820-58-1 |
|---|---|
Nombre del producto |
Diammonium pentachloronitrosylruthenate |
Fórmula molecular |
Cl5H8N3ORu |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
diazanium;azanylidyneoxidanium;ruthenium(2+);pentachloride |
InChI |
InChI=1S/5ClH.NO.2H3N.Ru/c;;;;;1-2;;;/h5*1H;;2*1H3;/q;;;;;+1;;;+2/p-3 |
Clave InChI |
WCXSOJAGTVRKTC-UHFFFAOYSA-K |
SMILES |
[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |
SMILES canónico |
[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |
Otros números CAS |
13820-58-1 |
Sinónimos |
diammonium pentachloronitrosylruthenate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




